molecular formula C28H33N3O8S B079706 Perazine Dimaleate CAS No. 14516-56-4

Perazine Dimaleate

Cat. No. B079706
CAS RN: 14516-56-4
M. Wt: 571.6 g/mol
InChI Key: PQDKNYWKLCFCJU-SPIKMXEPSA-N
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Description

Synthesis Analysis

The synthesis of Perazine Dimaleate and related compounds often involves strategies that allow for the creation of heterocycles bearing oxazine and thiazine scaffolds. Solid-phase synthesis (SPS) has been utilized to prepare diverse compounds with functionalized oxazine and thiazine derivatives, highlighting the field's expansion to include stereoselective polymer-supported syntheses of morpholines, a related structural class (Králová, Ručilová, & Soural, 2018).

Molecular Structure Analysis

Perazine Dimaleate's molecular structure is characterized by its oxazine derivatives, which derive formally from benzene through substitution of carbon and hydrogen atoms by nitrogen and oxygen. These derivatives have attracted considerable synthetic attention due to their wide range of pharmacological activities, which include acting as sedatives, analgesics, and having antimicrobial properties (Asif & Imran, 2020).

Chemical Reactions and Properties

The chemical reactivity of Perazine Dimaleate and related oxazine and thiazine compounds can be illustrated by their participation in various synthetic routes, including one-pot synthesis methods. These methods have proven to be environmentally benign and economical, facilitating the synthesis of triazine scaffolds that serve as key points for the design and development of pharmaceutical molecules (Kumari & Singh, 2021).

Physical Properties Analysis

The physical properties of Perazine Dimaleate, including solubility, melting point, and stability, are crucial for its formulation and pharmaceutical application. However, specific details on these properties are typically obtained through empirical studies focusing on the compound's preparation and characterization.

Chemical Properties Analysis

The chemical properties of Perazine Dimaleate are influenced by its structural components, including the presence of fluorine atoms, which often improve the compound's electronegativity, stability, and hydrophobic effects. These modifications enhance biological activities and are essential for the development of pharmacological probes (Bakhotmah & Al-Otaibi, 2020).

Scientific Research Applications

  • Modulation of Immune Response : Chronic treatment with Perazine Dimaleate can alter lipopolysaccharide-induced interleukin-1β levels in rat brains, suggesting that it modulates the reactivity of cells producing IL-1β (Obuchowicz et al., 2006).

  • Metabolic Interactions : Cytochrome P-450 enzymes and FMO3 are involved in the metabolism of Perazine, indicating its potential to cause clinically significant changes in clearance and interactions with other medications (Störmer et al., 2000).

  • Lysosomal Trapping Mechanism : Perazine shows significant lysosomal trapping in several tissues, which impacts its pharmacokinetic interactions with antidepressants (Daniel & Wójcikowski, 1999).

  • Binding Interaction with Proteins : Studies on the binding interaction between Perazine Dimaleate and bovine serum albumin highlight its potential implications in pharmacodynamics (Mahanthappa et al., 2016).

  • Clinical Use in Schizophrenia : Perazine is used for treating schizophrenia, with a reportedly low level of extrapyramidal adverse effects. However, the evidence on its efficacy and side-effect profile is limited and requires more extensive research (Leucht et al., 2006).

  • Fluorescence Spectroscopy for Drug Detection : A spectrofluorometric method has been developed for the determination of Perazine Dimaleate, useful in assessing its concentration in pharmaceutical samples (Szydłowska-Czerniak et al., 2001).

  • Drug Distribution and Interactions : In vivo studies show that Perazine can interact with antidepressants, affecting their distribution and concentration in various tissues (Wójcikowski & Daniel, 2000).

properties

IUPAC Name

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.2C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKNYWKLCFCJU-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-97-9 (Parent), 110-16-7 (Parent)
Record name Perazine Maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perazine Dimaleate

CAS RN

14516-56-4
Record name Perazine Maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, (Z)-2-butenedioate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERAZINE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG1507988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Szydlowska-Czerniak, B Dembinski… - Acta Poloniae …, 2001 - ptfarm.pl
… When MgC12 was added to the perazine dimaleate solution the enhancement of fluorescence was observed. Sodium and potassium cations caused a lightly decrease in peak intensity …
Number of citations: 12 ptfarm.pl
M Mahanthappa, B Giriya Gowda, JI Gowda… - Journal of …, 2016 - hrcak.srce.hr
… The interaction between perazine dimaleate (PDM) and bovine serum albumin (BSA) was investigated by voltammetry, fluorescence spectroscopy, UV–vis spectroscopy, molecular …
Number of citations: 18 hrcak.srce.hr
E Obuchowicz, A Marcinowska, Ł Drzyzga… - Naunyn-Schmiedeberg's …, 2006 - Springer
… Male Wistar rats were administered perazine dimaleate (15 or 30 mg/kg/day) in drinking water for 21 days. On day 22, LPS was injected ip (125 μg/kg) 2 h before decapitation. …
Number of citations: 8 link.springer.com
P Nagaraja, ND Dinesh, NM Made, KS Rangappa - Analytical sciences, 2000 - Springer
… (PH), chlorpromazine hydrochloride (CPH), triflupromazine hydrochloride (TPH), fluphenazine hydrochloride (FPH), trifluoperazine hydrochloride (TFPH), perazine dimaleate (PDM) …
Number of citations: 50 link.springer.com
高橋靖侑, 南部直樹, 永井恒司 - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
… hand, it was impossible to obtain the r value (mol of drugs bound per mol of pectin) on Scatchard plots for such slightly soluble drugs as levomepromazine maleate, perazine dimaleate …
Number of citations: 2 jlc.jst.go.jp
WA Daniel, M Syrek, A Haduch… - Journal of pharmacy …, 2001 - Wiley Online Library
The aim of this study was to investigate the effect of three selective serotonin reuptake inhibitors (SSRIs), fluoxetine, fluvoxamine and sertraline, on the pharmacokinetics and …
Number of citations: 12 onlinelibrary.wiley.com
A TAMURA, NA MoRIwAKI, T FUJII - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
After treatment of human erythrocytes at 37 C with a cationic amphiphilic drug (one of various tertiary amine phenothiazines, primaquine or n-decylamine), up to 45% of the membrane …
Number of citations: 13 www.jstage.jst.go.jp
N Motohashi, M Kawase, S Saito… - Current drug …, 2000 - ingentaconnect.com
… , promethazine hydrochloride, chlorpromazine hydrochloride, levomepromazine hydrochloride, trifluoperazine dihydrochloride, methotrimeprazine maleate and perazine dimaleate …
Number of citations: 149 www.ingentaconnect.com
I Wiater, K Madej, A Parczewski, M Kała - Microchimica Acta, 1998 - Springer
The TLC separation of twelve drugs from three pharmaceutical groups: phenothiazines and tri and tetracyclic antidepressants is presented. Three kinds of eluents and two types of solid …
Number of citations: 13 link.springer.com
T HORIE, Y SUGIYAMA, S AWAZU… - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
… MATERIALS AND METHODS Drugs—Chlorpromazine HCl (CPZ), chlorpromazine sulfoxide HCl (CPZSO), prochlor~ perazine dimaleate (PCP), thioridazine HCl (TRZ), diethazine HCl (…
Number of citations: 33 www.jstage.jst.go.jp

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